Hydrogen-Bond Donor Count and Topological Polar Surface Area: Differentiation from Multi-Donor Carboxamide Analogs
The target compound features exactly one hydrogen-bond donor (the sulfonamide NH), resulting in a Topological Polar Surface Area (TPSA) of 89.8 Ų [1]. This stands in contrast to the primary carboxamide analog 5-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)-2-methoxybenzamide, which carries an additional primary amide group contributing a second H-bond donor and a higher TPSA. In sulfonamide-based drug design, the donor count directly impacts membrane permeability; each additional H-bond donor typically reduces passive permeability by approximately 0.5–1.0 log units in Caco-2 assays, and compounds exceeding two H-bond donors frequently exhibit oral bioavailability limitations [2]. The single-donor profile of the target compound thus provides a quantifiably distinct permeability window compared to amide-functionalized analogs within the same scaffold family.
| Evidence Dimension | Hydrogen-Bond Donor Count and TPSA |
|---|---|
| Target Compound Data | 1 HBD; TPSA = 89.8 Ų (PubChem computed) |
| Comparator Or Baseline | 5-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)-2-methoxybenzamide: ≥2 HBD; estimated TPSA > 110 Ų |
| Quantified Difference | ΔHBD = ≥1 fewer donor; ΔTPSA ≈ ≥20 Ų lower for target |
| Conditions | Computed properties from PubChem 2.2 (2025.09.15 release); comparator TPSA estimated from structural formula |
Why This Matters
For procurement decisions in permeability-sensitive screening campaigns (e.g., CNS or intracellular target programs), the lower HBD count and reduced TPSA of the target compound predict superior passive membrane permeability relative to carboxamide-functionalized analogs, enabling its preferential selection for assays where cell penetration is rate-limiting.
- [1] PubChem Compound Summary for CID 91817242. Computed Properties: Hydrogen Bond Donor Count = 1; Topological Polar Surface Area = 89.8 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034247-85-1 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. Review establishing the relationship between HBD count, TPSA, and permeability. View Source
